4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
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Overview
Description
4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol is a complex organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzodioxolyl and chlorophenyl groups: These groups can be introduced through substitution reactions using suitable reagents.
Methylation: The methyl group can be introduced via alkylation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol involves its interaction with specific molecular targets. These targets might include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-benzodioxol-5-yl)-1-phenyl-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- 4-(1,3-benzodioxol-5-yl)-1-(2-fluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Uniqueness
The uniqueness of 4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorophenyl group, for example, might enhance its binding affinity to certain molecular targets compared to similar compounds.
Properties
CAS No. |
929868-63-3 |
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Molecular Formula |
C20H16ClN3O3 |
Molecular Weight |
381.8g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H16ClN3O3/c1-11-19-13(12-6-7-16-17(8-12)27-10-26-16)9-18(25)22-20(19)24(23-11)15-5-3-2-4-14(15)21/h2-8,13H,9-10H2,1H3,(H,22,25) |
InChI Key |
VDSBLSFTRLNIAM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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